1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative . Industrial production methods often involve the reduction of corresponding indoles containing acceptor groups in the indole ring, using various boron hydrides .
Chemical Reactions Analysis
1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often employ reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under various conditions
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-Methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Melatonin: A neurohormone involved in the regulation of circadian rhythms
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-17-16-20-14-8-9-15-21(20)24(17)23(25)22(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,17,22H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTGLURIKMIAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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